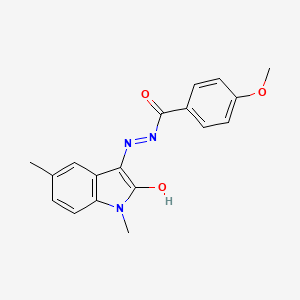

![molecular formula C18H19NO3 B5600777 3-[(4-phenylbutanoyl)amino]phenyl acetate](/img/structure/B5600777.png)

3-[(4-phenylbutanoyl)amino]phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-[(4-phenylbutanoyl)amino]phenyl acetate" belongs to a class of organic compounds that are characterized by their complex functional groups, including amide (–CONH–) and ester (–COO–) functionalities. These functional groups often confer on these molecules a wide range of chemical behaviors and applications in various fields, such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to "this compound" typically involves multi-step organic reactions. For example, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a related compound, has been achieved through stereoselective aldimine coupling reactions in the presence of Lewis acids (H. Ha, Y. Ahn, & Gwan Sun Lee, 1999). This process may involve similar steps or reactions for the synthesis of "this compound," utilizing specific reagents and catalysts to form the desired bonds and functional groups.

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be complex, involving multiple functional groups attached to a phenyl ring. X-ray crystallography and NMR spectroscopy are common techniques used for structural determination. For instance, the structure of closely related compounds has been elucidated using these methods, providing insights into their geometric and electronic configurations which are crucial for understanding their reactivity and physical properties (S. Patil et al., 2012).

Chemical Reactions and Properties

The presence of amide and ester functionalities in "this compound" suggests that it may undergo reactions typical for these groups. Amides can participate in hydrolysis, aminolysis, and condensation reactions, while esters can undergo hydrolysis, transesterification, and reactions with Grignard reagents. Research on similar compounds has shown diverse reactivity, especially in the context of synthesizing biologically active molecules (Yong Zhang et al., 2009).

Scientific Research Applications

Synthesis and Structural Characterization

- Tetrazole-containing Derivatives : The reactivity of amino and carboxy groups in related compounds has been utilized to prepare tetrazole-containing derivatives, showcasing applications in synthetic chemistry and possibly in the development of new materials or pharmaceuticals (Putis, Shuvalova, & Ostrovskii, 2008).

- Schiff Base Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating potential as anticancer drugs through in vitro cytotoxicity studies (Basu Baul, Basu, Vos, & Linden, 2009).

Pharmacological Applications

- Phenibut Analysis : A method for quantifying phenibut, a related compound with mood-elevating and tranquilizing effects, in biological matrices highlights its significance in clinical and pharmacological research (Grinberga, Zvejniece, Liepinsh, Dambrova, & Pugovics, 2008).

Material Science Applications

- Graphene Oxide/Rare-Earth Hybrid Materials : The synthesis of graphene oxide/rare-earth complex hybrid luminescent materials suggests applications in medicine and drug delivery, due to their good solubility, long luminescent lifetime, and high fluorescence quantum yield (Zhao, Huang, Yanxin, Tang, Wang, Jixian, Belfiore, & Kipper, 2016).

Synthetic Chemistry

- Ionic Liquid Catalysis : Research on the synthesis of 4-arylidene-2-phenyl-5(4H)oxazolones using ionic liquids under solvent-free conditions indicates greener, safer, and more efficient synthetic pathways, relevant for creating compounds with potential biological activity (Jadhav, Sarkate, Farooqui, & Shinde, 2017).

properties

IUPAC Name |

[3-(4-phenylbutanoylamino)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-14(20)22-17-11-6-10-16(13-17)19-18(21)12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTAWSFDCCZQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)

![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)

![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)

![1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5600747.png)

![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600753.png)

![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)

![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)

![3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5600770.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)